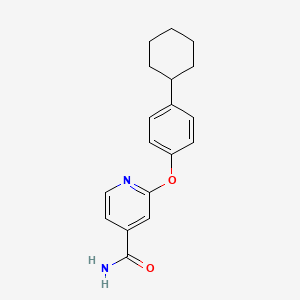![molecular formula C11H14ClN3O3 B11470563 (2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid](/img/structure/B11470563.png)
(2E,4E)-5-({[(chloroacetyl)amino]methyl}amino)-2-cyano-3-methylhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID is a complex organic compound with a unique structure that includes a cyano group, a chloroacetamido group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chloroacetamido Group: This can be achieved by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyano Group: This step often involves the use of cyanogen bromide or similar reagents.
Construction of the Conjugated Diene System: This can be done through a series of aldol condensations and dehydration reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or other substituted amides.
Scientific Research Applications
(2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Organochlorine Compounds: Organic compounds containing chlorine, such as chloroform and dichloromethane.
Uniqueness
(2E,4E)-5-{[(2-CHLOROACETAMIDO)METHYL]AMINO}-2-CYANO-3-METHYLHEXA-2,4-DIENOIC ACID is unique due to its combination of functional groups and conjugated diene system, which imparts distinct chemical and biological properties not found in simpler organochlorine compounds.
Properties
Molecular Formula |
C11H14ClN3O3 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
(2E,4E)-5-[[(2-chloroacetyl)amino]methylamino]-2-cyano-3-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C11H14ClN3O3/c1-7(9(5-13)11(17)18)3-8(2)14-6-15-10(16)4-12/h3,14H,4,6H2,1-2H3,(H,15,16)(H,17,18)/b8-3+,9-7+ |
InChI Key |
MFUUFDQMIVLLAY-DRXFMOQXSA-N |
Isomeric SMILES |
C/C(=C\C(=C(/C#N)\C(=O)O)\C)/NCNC(=O)CCl |
Canonical SMILES |
CC(=CC(=C(C#N)C(=O)O)C)NCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B11470487.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine](/img/structure/B11470501.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470504.png)
![3-(Adamantan-1-YL)-2-{[(4-methoxy-3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B11470510.png)

![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470524.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B11470530.png)
![4-(4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470543.png)

![7-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11470569.png)

![N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11470578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470596.png)
![Ethyl 2-[(3-cyano-4-ethyl-5-methylthiophen-2-YL)amino]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]formamido}propanoate](/img/structure/B11470600.png)
